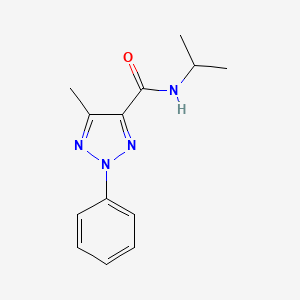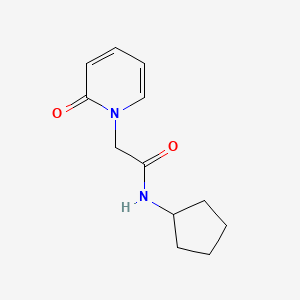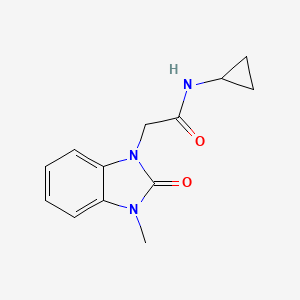
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as CP-122,288, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide acts as a selective antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide may have therapeutic effects in various neurological and psychiatric disorders. Additionally, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways and cancer cell proliferation.
Biochemical and Physiological Effects:
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to improve cognitive function and reduce anxiety-like behavior. Additionally, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has several advantages for lab experiments, including its high selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide also has limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One direction is to investigate its potential as a treatment for neurological and psychiatric disorders, such as Alzheimer's disease and depression. Another direction is to explore its anticancer properties and potential use in cancer therapy. Additionally, further studies are needed to determine the optimal dose and route of administration for 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide and to investigate its long-term effects on the body.
Méthodes De Synthèse
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide can be synthesized using a multi-step process involving the reaction of 4-piperidone with 3-aminobenzoic acid, followed by acylation with 1-bromo-2-propanol and cyanation with potassium cyanide. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been investigated for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. In psychiatry, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been investigated for its potential as a treatment for anxiety disorders and depression. In oncology, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied for its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12(2)19-8-6-15(7-9-19)18-16(20)14-5-3-4-13(10-14)11-17/h3-5,10,12,15H,6-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDBJXZWBNRKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)



![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)



